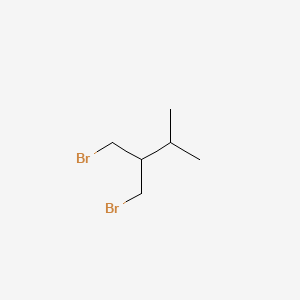
1-Bromo-2-(bromomethyl)-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(bromomethyl)-3-methylbutane is an organic compound with the molecular formula C6H12Br2 It is a brominated alkane, characterized by the presence of two bromine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-3-methylbutane can be synthesized through several methods. One common approach involves the bromination of 3-methylbutane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, leading to the formation of the desired dibrominated product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and appropriate catalysts under controlled conditions can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(bromomethyl)-3-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 2-methyl-2-butene.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). Reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are commonly used. Reactions are typically conducted at elevated temperatures to facilitate the elimination process.
Major Products:
Nucleophilic Substitution: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is 2-methyl-2-butene, an alkene.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-3-methylbutane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for introducing bromine atoms into various substrates.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of brominated drug candidates.
Material Science: It is employed in the preparation of brominated polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated alkanes on biological systems, including their potential as antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-3-methylbutane primarily involves its reactivity as an electrophile. The bromine atoms attached to the carbon backbone make the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where nucleophiles displace the bromine atoms to form new bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-Bromo-2-methylpropane: Another brominated alkane with a similar structure but different reactivity due to the position of the bromine atoms.
1-Bromo-3-methylbutane: Similar in structure but with the bromine atoms positioned differently, leading to variations in chemical behavior.
2-Bromo-2-methylpropane: A tertiary bromide with distinct reactivity compared to primary and secondary bromides like 1-Bromo-2-(bromomethyl)-3-methylbutane.
Uniqueness: this compound is unique due to the presence of two bromine atoms in specific positions on the butane backbone. This arrangement imparts distinct reactivity patterns, making it valuable for specific synthetic applications where other brominated alkanes may not be suitable.
Properties
CAS No. |
64273-85-4 |
|---|---|
Molecular Formula |
C6H12Br2 |
Molecular Weight |
243.97 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-3-methylbutane |
InChI |
InChI=1S/C6H12Br2/c1-5(2)6(3-7)4-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
SCZAFPCUFVOMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


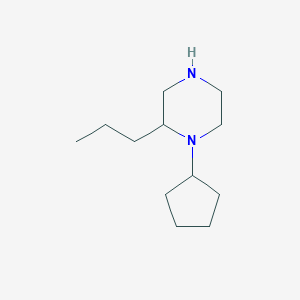
![3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol](/img/structure/B13207852.png)
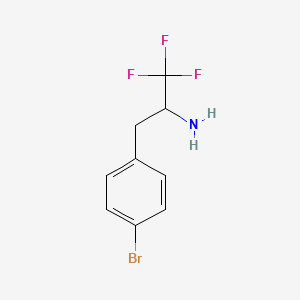


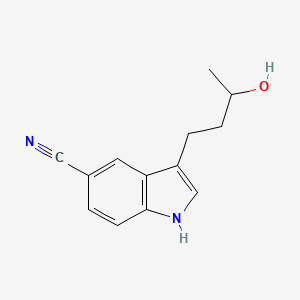
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13207874.png)
![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)
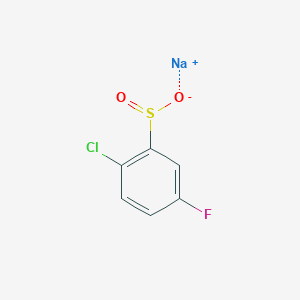
![1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207894.png)
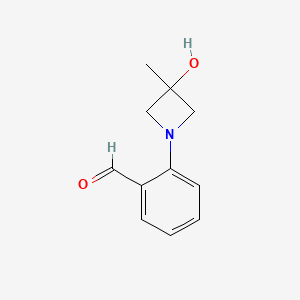

![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)
